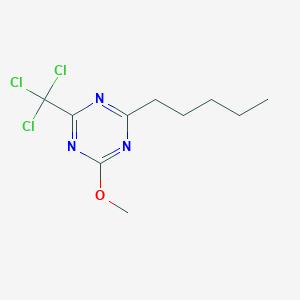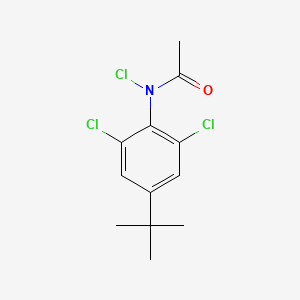
4-Chloro-2-nitrophenyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is an organic compound that features both a nitro group and a chloro group attached to a benzene ring, along with a hydroxybenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chloro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl benzoates.
Reduction: 4-Chloro-2-aminophenyl 4-hydroxybenzoate.
Ester Hydrolysis: 4-Hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Applications De Recherche Scientifique
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester bond can be cleaved by hydrolytic enzymes, releasing the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the ester group but shares the chloro and nitro substituents.
4-Hydroxybenzoic acid: Lacks the chloro and nitro groups but shares the hydroxybenzoate structure.
4-Nitrophenyl 4-hydroxybenzoate: Similar ester structure but without the chloro group.
Propriétés
| 93749-96-3 | |
Formule moléculaire |
C13H8ClNO5 |
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
(4-chloro-2-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H |
Clé InChI |
VUGYVFOYRMSSSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)

![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)

